molecular formula C22H22N2O4 B2476274 ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-98-9

ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2476274
CAS No.: 899959-98-9
M. Wt: 378.428
InChI Key: GQNPAEHRPAQTAP-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core substituted with aryl and alkoxy groups. The structure includes a 4-methylphenyl group at position 1 and a (3-methylphenyl)methoxy group at position 4. The compound’s synthesis likely involves nucleophilic substitution and esterification, with yields and purity dependent on reaction optimization .

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-27-22(26)21-19(28-14-17-7-5-6-16(3)12-17)13-20(25)24(23-21)18-10-8-15(2)9-11-18/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNPAEHRPAQTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC(=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.

    Substitution Reactions: Introduction of the 4-methylphenyl and 3-methylphenyl groups through nucleophilic substitution reactions.

    Esterification: The carboxylate group is introduced via esterification using ethyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: Binding to specific receptors, leading to modulation of cellular responses.

    Signal Transduction: Interference with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

Compound Name R₁ (Position 1) R₂ (Position 4) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 4-methylphenyl (3-methylphenyl)methoxy Not reported Not reported Methyl, benzyloxy
Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 4-methoxyphenyl Cyano 164–164.5 81 Methoxy, cyano
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-fluorophenyl Methoxy Not reported Not reported Fluoro, methoxy
Ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-methylphenyl Methoxy Not reported Not reported Methyl, methoxy
Ethyl 1-(2-chlorophenyl)-4-{[(2,3-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate 2-chlorophenyl Carbamoylmethoxy Not reported Not reported Chloro, carbamoyl

Key Observations:

  • Electronic Effects: The electron-donating methyl groups in the target contrast with electron-withdrawing groups like cyano (12e) or fluoro (), which may alter receptor-binding interactions.

Structural Insights from Crystallography

  • The compound’s methyl and benzyloxy groups may influence crystal packing and stability.

Biological Activity

Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula: C22H22N2O4
  • Molecular Weight: 378.428 g/mol
  • SMILES Notation: CCOC(=O)N1C(=O)C(C=C(C)C)C(=N1)C(C)C2=CC=CC=C2OC(C)=C(C)C

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives similar to this compound. These studies typically involve:

  • In Vitro Testing: The compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Ethyl Derivative0.22 - 0.25 µg/mL-

The compound has shown significant activity, with inhibition zones indicating its potential as an antimicrobial agent .

Anticancer Potential

The anticancer activity of related compounds has been explored through structure-activity relationship (SAR) studies. Ethyl derivatives have been synthesized and tested against various cancer cell lines, demonstrating promising results.

Case Study: Antitumor Activity

In a study assessing novel compounds derived from the same scaffold, one derivative exhibited potent antitumor activity against several human tumor cell lines, including Mia PaCa-2 and PANC-1. The results indicated that modifications to the ethyl group significantly influenced biological activity:

CompoundCell Line TestedActivity Level
Compound AMia PaCa-2High
Compound BPANC-1Moderate

These findings suggest that this compound may have similar potential in anticancer applications .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity: Certain derivatives have been shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis: Compounds similar to this compound have been found to induce apoptosis in cancer cells through various pathways.

Q & A

Basic: What are the recommended synthetic routes for ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Intermediate Preparation : Start with substituted phenylboronic acids (e.g., 3-methylphenylboronic acid) to form pyridazine intermediates via Suzuki-Miyaura coupling or nucleophilic substitution .

Functionalization : Introduce the 3-methylphenylmethoxy group via alkylation or Mitsunobu reactions under controlled conditions (e.g., ethanol as solvent, 60–80°C) .

Esterification : Ethyl ester formation using ethanol and catalytic acid/base .
Key Parameters :

  • Catalysts: Pd-based catalysts for cross-coupling .
  • Solvents: Ethanol, DMF, or THF for optimal solubility .
  • Purity Control: Column chromatography (silica gel, ethyl acetate/hexane) .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:
Characterization involves:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR to confirm substituent positions (e.g., methylphenyl groups at 1- and 4-positions) .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) for molecular weight validation (e.g., M+H⁺ peaks) .

Infrared Spectroscopy (IR) :

  • Confirmation of carbonyl (C=O) and ether (C-O-C) stretches .
    Advanced Tip : X-ray crystallography (via SHELX ) resolves ambiguities in stereochemistry.

Advanced: What strategies optimize reaction yields and purity in multi-step syntheses?

Methodological Answer:

Design of Experiments (DoE) :

  • Screen variables (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

Continuous Flow Reactors :

  • Enhance scalability and reproducibility for steps like esterification or coupling .

By-Product Mitigation :

  • Use scavenger resins or adjust pH to suppress side reactions (e.g., hydrolysis of esters) .

Advanced: How are contradictions in crystallographic data resolved during structure refinement?

Methodological Answer:

Software Tools :

  • SHELXL for refining twinned or high-disorder crystals .
  • ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen bonding .

Validation Metrics :

  • Cross-check R-factors (<5%) and electron density maps for missing atoms .

Comparative Analysis :

  • Overlay experimental data with computational models (DFT-optimized geometries) .

Basic: What are the solubility properties, and how do they influence solvent selection for biological assays?

Methodological Answer:

Solubility Profile :

  • Poor aqueous solubility; use DMSO or ethanol for stock solutions .

Assay Optimization :

  • Dilute stock solutions in PBS (≤1% DMSO) to avoid cytotoxicity .

Experimental Validation :

  • Dynamic light scattering (DLS) to confirm no aggregation in buffer .

Advanced: How can computational methods accelerate reaction design and mechanistic studies?

Methodological Answer:

Quantum Chemical Calculations :

  • DFT (B3LYP/6-31G*) to model transition states and reaction pathways .

Machine Learning (ML) :

  • Train ML models on existing pyridazine derivative data to predict optimal reaction conditions .

Docking Studies :

  • AutoDock Vina to simulate interactions with biological targets (e.g., kinases) .

Basic: What purification techniques ensure high purity for in vitro studies?

Methodological Answer:

Chromatography :

  • Flash chromatography (silica gel, gradient elution) for bulk purification .

Recrystallization :

  • Use ethanol/water mixtures to isolate crystalline product .

Analytical HPLC :

  • C18 columns, UV detection at 254 nm to verify purity (>95%) .

Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

Enzyme Inhibition Assays :

  • Fluorescence-based assays (e.g., NADH depletion for oxidoreductases) .

Cellular Uptake Studies :

  • LC-MS quantification of intracellular compound levels .

Transcriptomics/Proteomics :

  • RNA-seq or SILAC to identify downstream targets .

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